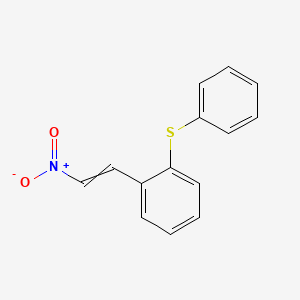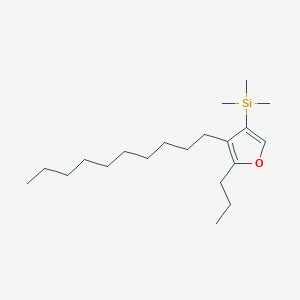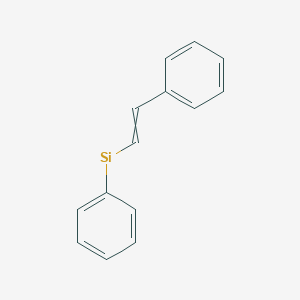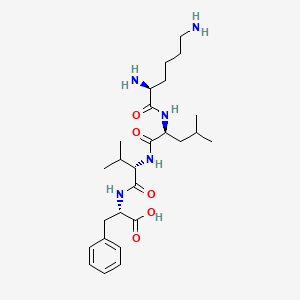
H-Lys-Leu-Val-Phe-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
H-Lys-Leu-Val-Phe-OH is a peptide composed of the amino acids lysine, leucine, valine, and phenylalanine Peptides like this compound are short chains of amino acids linked by peptide bonds and play crucial roles in various biological processes
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of H-Lys-Leu-Val-Phe-OH typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. In SPPS, the peptide is assembled step-by-step on a solid support, with each amino acid being added sequentially. The process involves the following steps:
Attachment of the first amino acid: The first amino acid, lysine, is attached to a resin.
Deprotection: The protecting group on the amino acid is removed to allow the next amino acid to react.
Coupling: The next amino acid, leucine, is coupled to the growing peptide chain using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Repetition: Steps 2 and 3 are repeated for valine and phenylalanine.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like this compound often involves large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, with stringent quality control measures to ensure consistency.
化学反応の分析
Types of Reactions
H-Lys-Leu-Val-Phe-OH can undergo various chemical reactions, including:
Oxidation: The phenylalanine residue can be oxidized to form tyrosine derivatives.
Reduction: Reduction reactions can modify the peptide’s functional groups.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Reagents like Dess-Martin periodinane can be used for selective oxidation of tyrosine residues.
Reduction: Reducing agents such as sodium borohydride can be employed.
Substitution: Substitution reactions often use specific enzymes or chemical catalysts to replace amino acid residues.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of phenylalanine can yield tyrosine or its derivatives.
科学的研究の応用
H-Lys-Leu-Val-Phe-OH has a wide range of applications in scientific research:
Chemistry: It is used as a model peptide for studying peptide synthesis and reactions.
Biology: It serves as a substrate for enzyme studies and protein interaction research.
Medicine: Peptides like this compound are investigated for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the development of peptide-based materials and hydrogels for biomedical applications
作用機序
The mechanism of action of H-Lys-Leu-Val-Phe-OH depends on its specific application. In biological systems, it can interact with enzymes and receptors, influencing various cellular pathways. For example, peptides with similar sequences have been shown to inhibit enzymes like plasmin, affecting processes such as blood coagulation .
類似化合物との比較
Similar Compounds
H-Arg-Leu-Phe-Phe-Tyr-Arg-Lys-Ser-Val-OH: This peptide has a similar sequence but includes additional amino acids like arginine and tyrosine.
H-Tyr-Leu-Phe-Phe-Tyr-Arg-Lys-Ser-Val-OH: Another similar peptide with tyrosine residues.
Uniqueness
H-Lys-Leu-Val-Phe-OH is unique due to its specific sequence, which imparts distinct chemical and biological properties. Its simplicity makes it an ideal model for studying peptide synthesis and reactions, while its functional groups allow for diverse chemical modifications.
Conclusion
This compound is a versatile peptide with significant potential in various fields of scientific research and industry. Its unique sequence and properties make it a valuable tool for studying peptide chemistry, biology, and potential therapeutic applications.
特性
CAS番号 |
176390-19-5 |
|---|---|
分子式 |
C26H43N5O5 |
分子量 |
505.6 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C26H43N5O5/c1-16(2)14-20(29-23(32)19(28)12-8-9-13-27)24(33)31-22(17(3)4)25(34)30-21(26(35)36)15-18-10-6-5-7-11-18/h5-7,10-11,16-17,19-22H,8-9,12-15,27-28H2,1-4H3,(H,29,32)(H,30,34)(H,31,33)(H,35,36)/t19-,20-,21-,22-/m0/s1 |
InChIキー |
BMOLEBXEXUITNO-CMOCDZPBSA-N |
異性体SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](CCCCN)N |
正規SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CCCCN)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


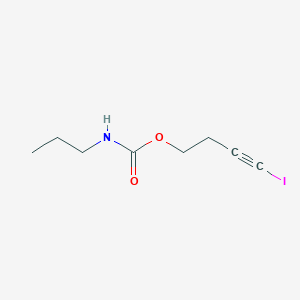
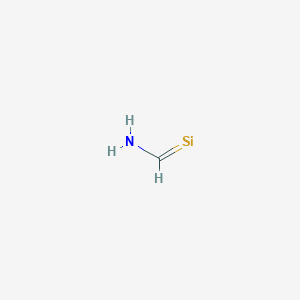
![3-[1-[Tert-butyl(dimethyl)silyl]oxyethyl]-4-(3-methoxy-2-oxocyclohexyl)azetidin-2-one](/img/structure/B14275514.png)
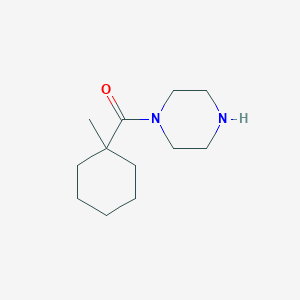
![{[2-(Benzyloxy)-1-phenoxyethenyl]oxy}(trimethyl)silane](/img/structure/B14275550.png)

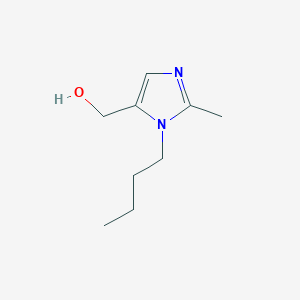
![N~1~,N~3~-Bis[(1S)-1-phenylethyl]propane-1,3-diamine](/img/structure/B14275558.png)
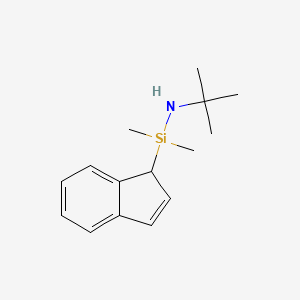
![6-[({2-[Bis(2-hydroxyethyl)amino]ethyl}amino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14275562.png)
![Benzenesulfonamide, 4-methyl-N-[2-(4-methylphenyl)-2-oxoethyl]-](/img/structure/B14275571.png)
